4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide consists of a thiadiazole ring attached to an isonicotinamide moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide typically involves the reaction of isonicotinic acid hydrazide with thiocarbonyl compounds. One common method involves the cyclization of isonicotinic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for N-(1,3,4-Thiadiazol-2-yl)isonicotinamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, sulfoxides, sulfones, and other heterocyclic compounds.
Scientific Research Applications
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species (ROS) and causing DNA damage . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .
Comparison with Similar Compounds
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: Exhibits significant anti-inflammatory and antimicrobial properties.
TGN-020: An inhibitor of Aquaporin 4 (AQP4), used in neurological research.
The uniqueness of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide lies in its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
51988-00-2 |
---|---|
Molecular Formula |
C8H6N4OS |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) |
InChI Key |
GPHIIJFSNURPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.